
4-Nitrophenyl beta-D-thiofucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl beta-D-thiofucopyranoside typically involves the reaction of 4-nitrophenol with beta-D-thiofucopyranosyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform , and the product is purified by recrystallization or chromatography .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl beta-D-thiofucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes such as beta-galactosidase , resulting in the release of 4-nitrophenol .
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride .
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymatic reactions typically occur in aqueous buffers at physiological pH and temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as thiols or amines in organic solvents like dimethylformamide (DMF) .
Major Products:
Hydrolysis: 4-Nitrophenol and beta-D-thiofucose.
Reduction: 4-Aminophenyl beta-D-thiofucopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenyl beta-D-thiofucopyranoside is widely used in scientific research, particularly in the following areas:
Chemistry:
Enzyme Assays: Used as a chromogenic substrate to measure the activity of enzymes such as beta-galactosidase .
Biology:
Glycosidase Studies: Helps in studying the specificity and kinetics of glycosidases, enzymes that hydrolyze glycosidic bonds.
Medicine:
Diagnostic Tools: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry:
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl beta-D-thiofucopyranoside involves its interaction with specific enzymes, particularly glycosidases. When used as a substrate, the compound binds to the active site of the enzyme, leading to the cleavage of the glycosidic bond and the release of 4-nitrophenol . This reaction can be monitored spectrophotometrically due to the distinct absorbance of 4-nitrophenol at 405 nm .
Comparaison Avec Des Composés Similaires
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl beta-D-xylopyranoside
- 4-Nitrophenyl beta-D-galactopyranoside
Comparison: 4-Nitrophenyl beta-D-thiofucopyranoside is unique due to the presence of the thio group, which can influence its reactivity and interaction with enzymes compared to its oxygen-containing counterparts like 4-Nitrophenyl beta-D-glucopyranoside . This uniqueness makes it valuable in studying enzyme specificity and developing selective enzyme inhibitors .
Propriétés
Numéro CAS |
51885-71-3 |
|---|---|
Formule moléculaire |
C12H15NO6S |
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
2-methyl-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO6S/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3 |
Clé InChI |
JVQFCJCGZQPUHG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


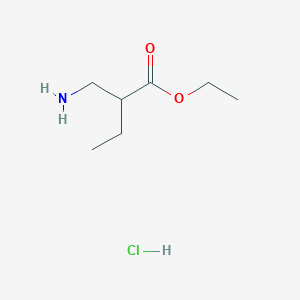
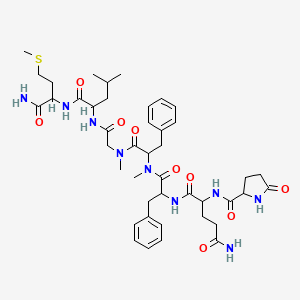

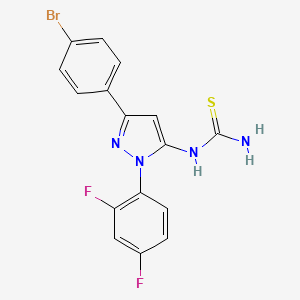
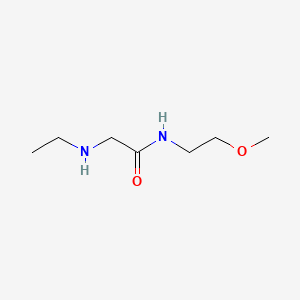
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15087231.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B15087238.png)
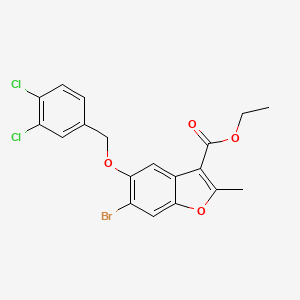

![2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B15087250.png)
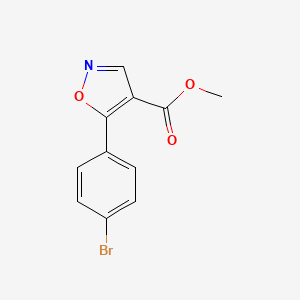
![N'~1~,N'~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B15087265.png)
![3-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15087274.png)
